molecular formula C20H22Cl2N2O4S B3637437 3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B3637437
M. Wt: 457.4 g/mol
InChI Key: UJPJPVAQPGNXDK-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, ethoxy, and piperidinylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Acylation: The amines are acylated to form the benzamide core.

    Substitution: The benzamide is further substituted with dichloro and ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-ethoxybenzamide: Lacks the piperidinylsulfonyl group, making it less complex.

    4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide: Lacks the dichloro substitution, affecting its reactivity and properties.

    3,5-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide: Lacks the ethoxy group, which may influence its solubility and biological activity.

Uniqueness

3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-2-28-19-17(21)12-14(13-18(19)22)20(25)23-15-6-8-16(9-7-15)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,2-5,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJPVAQPGNXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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